2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Overview
Description
2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a complex organic compound that features a benzoxazole ring fused with a pyranone structure
Mechanism of Action
The mode of action of such compounds often involves interactions with various cellular targets, leading to changes in cellular processes and functions. The specific targets and mode of action can vary greatly depending on the exact structure of the compound and the presence of other functional groups .
The compound also contains a pyran-4-one moiety, which is a structural component of many natural products and pharmaceuticals. Compounds containing this moiety have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. The specific adme properties of a compound can depend on many factors, including its chemical structure, the route of administration, and individual patient factors .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The interaction between this compound and these enzymes results in the modulation of their activity, which can affect various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression . Additionally, this compound can influence cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of target enzymes, resulting in their inhibition or activation . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, this compound can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function . Studies have shown that this compound can accumulate in the mitochondria, influencing mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the nucleus can affect gene expression by interacting with nuclear proteins . Additionally, this compound can localize to the endoplasmic reticulum, impacting protein folding and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of 5-chlorobenzo[d]oxazole-2-thiol with appropriate aldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide and a solvent like ethanol . The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-chlorobenzo[d]oxazole-2-thiol
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
Uniqueness
2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is unique due to its combined benzoxazole and pyranone structures, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a novel derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a benzo[d]oxazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxazole derivatives. For instance, derivatives similar to our compound have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/ml) | Target Bacteria |
---|---|---|
Compound A | 1.6 | S. aureus |
Compound B | 0.8 | E. coli |
This compound | TBD | TBD |
Research indicates that compounds with similar structural features exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may also possess significant antimicrobial properties .
Neuroprotective Effects
In a study investigating neuroprotective effects, compounds derived from benzo[d]oxazole were shown to protect neuronal cells from apoptosis induced by β-amyloid (Aβ) peptides. The mechanism involved modulation of signaling pathways such as Akt/GSK-3β/NF-κB, which are critical in neurodegenerative diseases like Alzheimer’s.
Table 2: Neuroprotective Efficacy of Related Compounds
Compound | Concentration (µg/ml) | Protective Effect (%) |
---|---|---|
Compound C | 0.625 | 75 |
Compound D | 1.25 | 85 |
This compound | TBD | TBD |
These findings suggest that our compound may also offer protective effects against neurodegeneration, warranting further investigation into its mechanisms and potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized various oxazole derivatives and tested their antibacterial properties against common pathogens. The results indicated that certain modifications led to enhanced activity, suggesting a structure-activity relationship that could be explored for our compound .
- Neuroprotection in Zebrafish Models : In vivo studies using zebrafish models demonstrated that certain benzo[d]oxazole derivatives exhibited less toxicity compared to traditional Alzheimer’s treatments while effectively reducing Aβ-induced toxicity in neuronal cells .
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S/c14-7-1-2-12-9(3-7)15-13(19-12)20-6-8-4-10(16)11(17)5-18-8/h1-5,17H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEIMQOOKYZCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCC3=CC(=O)C(=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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